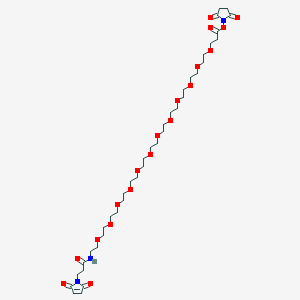![molecular formula C18H15N3O4 B2844150 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 922123-33-9](/img/structure/B2844150.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a 1,3,4-oxadiazole ring, and a phenylacetamide group, which collectively contribute to its diverse chemical reactivity and biological activities.
作用机制
Target of Action
The primary targets of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide are cancer cells, specifically HeLa, A549, and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer, respectively. The compound exhibits potent growth inhibition properties against these cell lines .
Mode of Action
The compound interacts with its targets by inducing apoptosis and causing cell cycle arrests in the S-phase and G2/M-phase . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment. Cell cycle arrest disrupts the normal progression of cell growth and division, further inhibiting the proliferation of cancer cells .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with pathways related to cell survival and division
Result of Action
The compound’s action results in potent growth inhibition of cancer cells. For instance, it has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%, a common measure of a drug’s potency.
生化分析
Biochemical Properties
It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against these human cancer cell lines .
Cellular Effects
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has shown significant effects on various types of cells. For instance, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:
-
Formation of the 1,3,4-Oxadiazole Ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with a benzo[d][1,3]dioxole-5-carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.
-
Attachment of the Phenylacetamide Group: : The phenylacetamide moiety can be introduced via an amidation reaction. This involves reacting the oxadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, where nucleophiles can replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structural components suggest it could inhibit certain enzymes or receptors, making it a potential candidate for treating diseases like cancer or bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
相似化合物的比较
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
Compared to similar compounds, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide stands out due to its combination of the benzo[d][1,3]dioxole and oxadiazole moieties, which confer unique chemical reactivity and biological activity
属性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(9-12-4-2-1-3-5-12)19-18-21-20-17(25-18)10-13-6-7-14-15(8-13)24-11-23-14/h1-8H,9-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGXSHYWMXRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
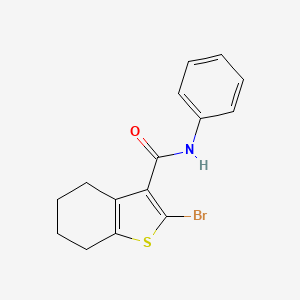
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2844072.png)
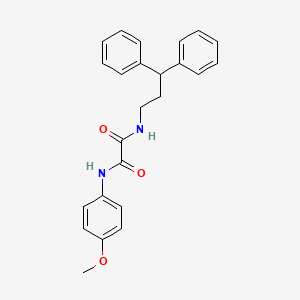
![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2844078.png)
![2-Chloro-1-[(1S,6S)-6-methyl-7-azabicyclo[4.2.0]octan-7-yl]ethanone](/img/structure/B2844079.png)
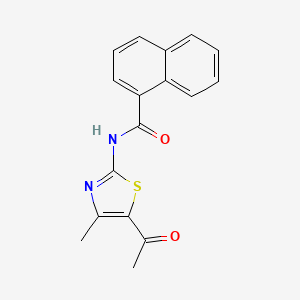
![5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2844082.png)
![6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine](/img/structure/B2844086.png)
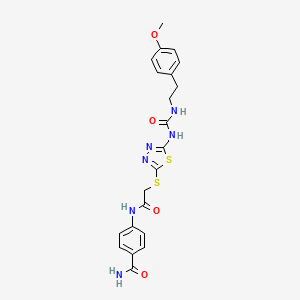
![1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one](/img/structure/B2844089.png)
